3-(3-Fluorophenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(3-Fluorophenyl)-1,2-oxazol-5-ol is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzonitrile with hydroxylamine to form the corresponding amidoxime, which then undergoes cyclization to yield the oxazole ring. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Fluorophenyl)-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,2-oxazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity for these targets. The oxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)-1,2-oxazole: Lacks the hydroxyl group, which can affect its reactivity and biological activity.
3-(3-Chlorophenyl)-1,2-oxazol-5-ol: The chlorine atom can influence the compound’s properties differently compared to fluorine.
3-(3-Methylphenyl)-1,2-oxazol-5-ol: The methyl group can alter the compound’s steric and electronic properties.
Uniqueness
3-(3-Fluorophenyl)-1,2-oxazol-5-ol is unique due to the presence of the fluorine atom, which can significantly enhance its chemical stability, lipophilicity, and biological activity. The combination of the fluorophenyl group and the oxazole ring provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQSUMCDAIWWQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)ON2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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